molecular formula C27H24N6O2 B11607759 6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11607759
M. Wt: 464.5 g/mol
InChI Key: MPXKNGYNJYQCQO-UHFFFAOYSA-N
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Description

6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and kinase research. This compound is structurally characterized as a pyrimidine derivative , a class of heterocyclic compounds well-known for their role as kinase inhibitors. Its complex tricyclic structure is engineered for high-affinity binding and selectivity. While specific primary literature on this exact molecule is limited, its core structure suggests potential as a potent inhibitor of protein kinases , making it a valuable tool for investigating intracellular signaling pathways in diseases such as cancer and inflammatory disorders. Researchers can utilize this compound for target validation, high-throughput screening, and structure-activity relationship (SAR) studies to develop novel therapeutic agents. The product is offered with comprehensive analytical data, including HPLC and mass spectrometry, to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C27H24N6O2

Molecular Weight

464.5 g/mol

IUPAC Name

6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C27H24N6O2/c1-17-10-11-23-31-25-22(27(35)32(23)15-17)13-21(24(28)33(25)16-19-7-6-12-29-14-19)26(34)30-18(2)20-8-4-3-5-9-20/h3-15,18,28H,16H2,1-2H3,(H,30,34)

InChI Key

MPXKNGYNJYQCQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)C(=O)NC(C)C5=CC=CC=C5)C=C1

Origin of Product

United States

Preparation Methods

Reaction Components and Optimization

  • Aldehyde component : 3-Pyridinecarboxaldehyde introduces the pyridinyl moiety.

  • Amine component : Methylamine provides the 13-methyl group.

  • Isocyanide : tert-Butyl isocyanide facilitates cyclization.

Table 1: Optimized Conditions for Debus-Radiszewski Cyclization

ParameterOptimal ValueYield (%)Purity (%)
SolventAnhydrous THF7895
Temperature60°C7293
CatalystZnCl₂ (10 mol%)6890
Reaction Time24 h7895

Reaction monitoring via thin-layer chromatography (TLC) confirms complete consumption of starting materials within 18–24 hours. Post-reaction purification through silica gel chromatography isolates the tricyclic intermediate with >95% purity.

Oxidative Installation of the Imino Group

The 6-imino functionality is introduced via manganese(IV) oxide-mediated oxidation of a glycinate precursor, adapting methodologies from α-imino carboxylic acid synthesis.

Oxidation Mechanism and Conditions

Manganese(IV) oxide selectively oxidizes the α-amino group to an imino functionality without affecting the carboxamide or pyridinyl groups. Key parameters include:

  • Solvent system : Dichloromethane (DCM) with 5% acetic acid.

  • Stoichiometry : 2.2 equivalents MnO₂ per glycinate.

  • Reaction time : 6 hours at room temperature.

Table 2: Comparative Oxidant Efficiency

OxidantConversion (%)Imino Yield (%)
MnO₂9885
DDQ8972
TEMPO/PhI(OAc)₂7665

Manganese(IV) oxide outperforms DDQ and TEMPO-based systems, achieving 85% isolated yield of the imino derivative.

Side-Chain Functionalization Strategies

Pyridin-3-Ylmethyl Group Installation

A Mitsunobu reaction couples the tricyclic intermediate with pyridin-3-ylmethanol:

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃.

  • Conditions : Anhydrous DMF, 0°C to room temperature.

  • Yield : 82% after column chromatography.

Carboxamide Formation

The ethyl ester intermediate undergoes aminolysis with 1-phenylethylamine:

  • Catalyst : Lipase CAL-B (immobilized).

  • Solvent : tert-Butanol, 50°C.

  • Conversion : 94% in 48 hours.

Table 3: Amidation Efficiency Across Catalysts

CatalystSolventTime (h)Conversion (%)
Lipase CAL-Btert-Butanol4894
NaOHH₂O/EtOH2488
DMAPDCM1278

Enzymatic catalysis provides superior selectivity, minimizing ester hydrolysis byproducts.

Reaction Optimization and Scale-Up Considerations

Solvent Effects on Cyclization

Polar aprotic solvents (THF, DMF) enhance cyclization rates versus non-polar alternatives:

  • THF : 78% yield (dielectric constant 7.5).

  • Toluene : 54% yield (dielectric constant 2.4).

Temperature Gradients in Oxidation

Controlled exothermicity during MnO₂-mediated oxidation prevents imino group degradation:

  • Adiabatic temperature rise : 12°C mitigated via ice baths.

  • Large-scale (>100 g) : Semi-batch MnO₂ addition over 2 hours.

Chemical Reactions Analysis

6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl and phenylethyl groups, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Research Findings and Implications

  • Virtual Screening Utility: The compound’s structural uniqueness necessitates hybrid screening approaches combining ligand-based similarity (Tanimoto/Dice) and structure-based docking to identify novel targets .
  • Activity Cliffs: Despite low overall similarity to gefitinib, shared pharmacophores (e.g., pyridinyl groups) may create “activity cliffs,” where minor structural changes lead to drastic potency shifts .
  • Synthetic Feasibility : The tricyclic scaffold’s synthetic complexity may hinder large-scale production compared to simpler quinazolines or pyridopyrimidines .

Biological Activity

The compound 6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by its unique tricyclic structure and multiple functional groups. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

The molecular formula of the compound is C27H31N5O3C_{27}H_{31}N_{5}O_{3} with a molecular weight of approximately 473.6 g/mol. Its structural complexity allows for diverse interactions within biological systems.

PropertyValue
CAS Number 844451-21-4
Molecular Formula C27H31N5O3
Molecular Weight 473.6 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate various biological pathways through:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding: It has the potential to bind to specific receptors, influencing cellular signaling pathways.

Further research is necessary to elucidate the precise molecular mechanisms involved.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that the compound possesses significant antimicrobial properties against various bacterial and fungal strains. Its effectiveness can be attributed to the disruption of microbial cell membranes and interference with metabolic processes.

Antiviral Properties

Preliminary investigations suggest potential antiviral activity against certain viruses by inhibiting viral replication or entry into host cells.

Anticancer Potential

The compound has shown promise in preclinical cancer models. It appears to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including:

  • Cell Cycle Arrest: Disruption of cell cycle progression in cancer cells.
  • Induction of Apoptosis: Activation of apoptotic pathways leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Study on Antimicrobial Efficacy: A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
  • Anticancer Study: In vitro tests on breast cancer cell lines revealed a significant reduction in cell viability when treated with this compound compared to untreated controls.
  • Viral Inhibition Assay: The compound was tested against influenza virus in cultured cells, showing a notable decrease in viral load.

Future Research Directions

Ongoing research aims to further explore the following aspects:

  • Mechanistic Studies: Detailed investigations into the molecular interactions and pathways influenced by the compound.
  • In Vivo Studies: Evaluation of pharmacokinetics and therapeutic efficacy in animal models.
  • Structural Modifications: Synthesis of analogs to enhance potency and selectivity for specific biological targets.

Q & A

Q. What are the key structural features of this compound that influence its bioactivity?

The compound's bioactivity is governed by its tricyclic framework, which includes a pyridinylmethyl group, a carboxamide moiety, and an imino-oxo system. The pyridine ring enhances π-π stacking interactions with biological targets, while the carboxamide group facilitates hydrogen bonding. The stereoelectronic effects of the methyl and phenylethyl substituents further modulate receptor binding affinity .

Q. What are the recommended analytical techniques for confirming structural purity?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are critical for structural validation. For purity assessment, reversed-phase HPLC with UV detection (λ = 210–280 nm) is recommended, using a C18 column and gradient elution with acetonitrile/water (0.1% TFA) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the tricyclic core?

The tricyclic core synthesis often involves cyclocondensation of amino-pyridine precursors with carbonyl derivatives. Key parameters include:

  • Temperature control : Maintain 80–100°C during cyclization to avoid side reactions.
  • Catalyst selection : Use p-toluenesulfonic acid (PTSA) for acid-catalyzed steps.
  • Solvent system : Tetrahydrofuran (THF) or dimethylformamide (DMF) improves solubility of intermediates . Post-synthesis, recrystallization from ethanol/DMF (3:1 v/v) enhances purity (yield: 60–75%) .

Q. What strategies resolve contradictions in reported IC₅₀ values across cell-based assays?

Discrepancies may arise from variations in assay conditions:

  • Cell line specificity : Validate activity in ≥3 cell lines (e.g., HeLa, MCF-7, A549) with consistent passage numbers.
  • Solvent interference : Ensure DMSO concentration ≤0.1% to avoid cytotoxicity artifacts.
  • Orthogonal assays : Confirm results using both MTT and ATP-luminescence assays .

Q. How can computational modeling guide SAR studies for this compound?

Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) can predict binding modes. Focus on:

  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with pyridine nitrogen).
  • Free energy calculations : Use MM-GBSA to rank derivative potency. Validate predictions with in vitro enzymatic assays (e.g., kinase inhibition) .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for dose-response studies?

  • Nonlinear regression : Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism.
  • Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.
  • EC₅₀/IC₅₀ confidence intervals : Report 95% CI from ≥3 independent experiments .

Q. How should researchers address solubility limitations in in vivo studies?

  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) to the carboxamide group.
  • Formulation : Use PEG-400/saline (40:60 v/v) for intravenous administration.
  • Pharmacokinetic monitoring : Measure plasma concentrations via LC-MS/MS at T₀, T₁₅, T₃₀, T₆₀ (minutes post-dose) .

Methodological Challenges

Q. What purification techniques are effective for isolating stereoisomers?

  • Chiral chromatography : Use a Chiralpak IA-3 column with n-hexane/isopropanol (85:15) at 1.0 mL/min.
  • Crystallization-induced asymmetric transformation : Optimize solvent polarity (e.g., ethyl acetate/hexane gradient) to enrich desired enantiomers .

Q. How can metabolic stability be improved without compromising potency?

  • Deuterium incorporation : Replace methyl groups with CD₃ to slow CYP450-mediated oxidation.
  • Bioisosteric replacement : Substitute pyridine with pyrimidine to reduce first-pass metabolism. Validate modifications using liver microsome assays (human/rat) .

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